Heparosan-derived oligosaccharide DP10
Description
Overview of Heparosan as a Precursor to Glycosaminoglycans (GAGs)
Glycosaminoglycans (GAGs) are long, linear polysaccharides composed of repeating disaccharide units, which typically consist of an amino sugar and a uronic acid. nih.gov This family of molecules, found in vertebrates, invertebrates, and bacteria, includes four main groups based on their core disaccharide structures: heparin/heparan sulfate (B86663) (HS), chondroitin (B13769445) sulfate/dermatan sulfate, keratan (B14152107) sulfate, and hyaluronic acid. nih.gov GAGs are integral to a vast array of biological processes, serving as lubricants, shock absorbers, and key regulators of cell signaling, adhesion, and proliferation. nih.govrsc.org
Heparosan is a naturally occurring polysaccharide that serves as the unsulfated backbone and direct precursor to the GAGs heparin and heparan sulfate (HS). nih.govnih.gov It is composed of repeating disaccharide units of glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc). nih.gov The biosynthesis of heparin and HS begins with the formation of this heparosan chain, which is then subjected to a series of enzymatic modifications, including N-deacetylation/N-sulfation, epimerization of GlcA to iduronic acid (IdoA), and various O-sulfations. nih.gov The initial length of the heparosan polymer is a critical parameter as it dictates the size of the final, modified heparin and heparan sulfate molecules, which in turn influences their biological functions. nih.govwur.nl
Historically, heparin has been extracted from animal tissues, a practice that carries risks such as pathogen contamination. nih.gov The emergence of heparosan produced through bacterial fermentation, particularly from non-pathogenic strains of Escherichia coli or Bacillus megaterium, offers a safer and more controlled starting material for producing bioengineered heparin and HS. nih.govnih.gov
Table 1: Major Types of Glycosaminoglycans (GAGs) This table is generated based on data from the text.
| GAG Group | Core Disaccharide Components | Key Characteristics |
|---|---|---|
| Heparin/Heparan Sulfate | Uronic Acid (GlcA or IdoA) and Amino Sugar (Glucosamine) | Highly sulfated; plays roles in anticoagulation and cell signaling. |
| Chondroitin/Dermatan Sulfate | Uronic Acid (GlcA or IdoA) and Amino Sugar (Galactosamine) | Differentiated by the presence of IdoA in dermatan sulfate. nih.gov |
| Keratan Sulfate | Galactose and Amino Sugar (Glucosamine) | Lacks a uronic acid component. nih.gov |
Significance of Oligosaccharide Length and Specificity in Glycan Function Studies
Studying the interaction between a full-length, heterogeneous GAG polymer and a protein can be complex. By using structurally defined oligosaccharides of a specific length, researchers can more accurately probe and understand the basis of these interactions. nih.gov Isolating or synthesizing oligosaccharides of a defined size allows for the precise identification of the structural motifs required for binding to a specific protein, such as a growth factor, enzyme, or cell surface receptor. nih.govnih.gov This approach is essential for establishing clear structure-activity relationships (SAR), which detail how specific chemical features of a molecule relate to its biological effect. nih.gov
Within the field of glycobiology, there is a significant focus on producing and studying oligosaccharides of specific degrees of polymerization (DP). A heparosan-derived oligosaccharide of DP10, a decasaccharide, represents a molecule of ten sugar units. This specific length is of considerable interest in academic research because it falls within a size range that is large enough to engage in meaningful biological interactions but small enough to be synthesized with high purity. nih.gov
The chemoenzymatic synthesis of heparan sulfate and heparin oligosaccharides has become a key strategy for producing structurally homogeneous compounds for research. rsc.org This approach often starts with heparosan and uses a series of recombinant biosynthetic enzymes to build and modify the chain. rsc.org Research has demonstrated that for certain protein interactions, such as with antithrombin, the length of the oligosaccharide chain is a critical factor. nih.gov Studies comparing the activity of oligosaccharides ranging from tetrasaccharides (DP4) to dodecasaccharides (DP12) have shown that chain length significantly influences binding and biological activity. nih.govnih.gov
The synthesis of oligosaccharides longer than a hexasaccharide (DP6) can be challenging due to the potential for unwanted degradation by the enzymes used in the process. rsc.org Therefore, the successful synthesis of a decasaccharide like DP10 represents a significant technical achievement and provides a valuable tool for detailed biochemical and structural studies. These defined oligosaccharides are used to investigate the specific requirements for protein binding and to develop potential therapeutics with more precise mechanisms of action. nih.govnih.gov
Historical and Current Trajectories in Heparosan Oligosaccharide Research
The trajectory of heparosan research has evolved significantly. Initially, research was reliant on heparosan derived from natural sources, often as a high molecular weight polymer. rsc.org While useful, these preparations were polydisperse, meaning they contained a mixture of chains of different lengths, which complicated the precise study of structure-function relationships. psu.edu
The historical method of obtaining heparin from animal sources has been fraught with concerns over supply chain vulnerability and the potential for contamination. nih.gov This has driven a major shift towards bioengineering and biotechnology. A key advancement has been the use of bacterial fermentation systems, such as E. coli K5, to produce heparosan. nih.govresearchgate.net This provides a renewable and safer source of the precursor polysaccharide.
Current research is heavily focused on achieving precise control over the synthesis of heparosan and its subsequent conversion into heparin or heparan sulfate oligosaccharides of defined length and sulfation patterns. wur.nl Chemoenzymatic synthesis has emerged as a powerful approach, utilizing recombinant glycosyltransferases and sulfotransferases to build oligosaccharides in a controlled, step-wise manner. rsc.orgrsc.org This allows for the production of homogeneous oligosaccharides, including decasaccharides (DP10) and dodecasaccharides (DP12), which are invaluable for detailed biophysical and pharmacological studies. nih.govnih.gov The development of single-function glycosyltransferases has further refined this process, minimizing byproducts and improving the yield of size-defined oligosaccharides. rsc.org This modern approach is paving the way for the development of novel heparin-based therapeutics with improved safety and efficacy profiles. rsc.org
Table 2: Key Compound Names
| Compound Name | Abbreviation | Chemical Class |
|---|---|---|
| Heparosan | Polysaccharide | |
| Heparin | Glycosaminoglycan | |
| Heparan Sulfate | HS | Glycosaminoglycan |
| Glycosaminoglycan | GAG | Polysaccharide |
| Oligosaccharide | Carbohydrate | |
| Glucuronic Acid | GlcA | Uronic Acid |
| Iduronic Acid | IdoA | Uronic Acid |
| N-acetylglucosamine | GlcNAc | Amino Sugar |
| Galactosamine | GalNAc | Amino Sugar |
| Galactose | Gal | Monosaccharide |
| Decasaccharide | DP10 | Oligosaccharide |
| Dodecasaccharide | DP12 | Oligosaccharide |
| Tetrasaccharide | DP4 | Oligosaccharide |
| Hexasaccharide | DP6 | Oligosaccharide |
Properties
Molecular Formula |
C23H38NO19Na |
|---|---|
Synonyms |
ΔGlcAβ(1-4)[GlcNAcα(1-4)GlcAβ(1-4)]4GlcNAc |
Origin of Product |
United States |
Advanced Methodologies for Synthesis and Generation of Heparosan Derived Oligosaccharide Dp10
Enzymatic Depolymerization and Controlled Generation of DP10
Enzymatic depolymerization of high-molecular-weight heparosan, a polysaccharide produced by certain bacteria, offers a direct method for generating smaller oligosaccharide fragments. This process relies on the use of specific enzymes, known as heparin lyases, that cleave the polysaccharide chain at specific sites.
Specific Heparin Lyase Applications for DP10 Production
Heparin lyase III, an enzyme derived from Flavobacterium heparinum or Bacteroides eggerthii, is particularly effective for the depolymerization of heparosan. researchgate.netamsbio.comnih.gov This enzyme catalyzes the eliminative scission of the glycosidic linkage between N-acetylated or N-sulfated glucosamine (B1671600) and glucuronic acid residues. amsbio.com Studies have demonstrated that heparin lyase III can completely digest heparosan, which lacks the O-sulfation found in heparin. nih.govnih.gov
Partial digestion of E. coli K5-derived heparosan using purified heparin lyase III has been shown to yield a mixture of oligosaccharides of defined sizes, including those with a degree of polymerization ranging from 2 to 8 (DP2-DP8). researchgate.net By carefully controlling the reaction conditions, it is possible to influence the size distribution of the resulting fragments, creating a pathway to isolate specific oligosaccharides like DP10. While direct, exclusive production of DP10 through this method is challenging, the generation of a mixture rich in larger oligosaccharides provides the starting material for subsequent purification to isolate DP10.
Optimization of Enzymatic Digestion Conditions for DP10 Yield and Purity
The yield and purity of the desired DP10 oligosaccharide from enzymatic digestion are highly dependent on the reaction conditions. Key parameters that can be optimized include enzyme concentration, substrate concentration, temperature, pH, and reaction time. nih.gov For instance, a typical digestion buffer for heparin lyase III consists of 50 mM ammonium (B1175870) formate (B1220265) and 2 mM calcium chloride at a pH of 6.0, with the reaction proceeding at 37°C. nih.gov
To maximize the yield of a specific larger fragment like DP10, a strategy of limited digestion is employed. This involves using a lower enzyme-to-substrate ratio or a shorter incubation time to prevent the complete breakdown of the polysaccharide into smaller disaccharide and tetrasaccharide units. Following the partial digestion, chromatographic techniques are essential for the separation and purification of the desired DP10 fraction from the heterogeneous mixture of oligosaccharides.
| Parameter | Condition | Rationale |
| Enzyme | Recombinant Heparin Lyase III | Specific for heparosan backbone cleavage. researchgate.netamsbio.com |
| Substrate | High-molecular-weight heparosan | Starting polymer for depolymerization. |
| pH | ~6.0 | Optimal for Heparin Lyase III activity. nih.gov |
| Temperature | 37°C | Standard incubation temperature for enzymatic activity. nih.gov |
| Reaction Time | Controlled/Limited | To favor the production of larger oligosaccharides like DP10 over complete digestion. |
| Post-Digestion | Chromatographic Purification | To isolate DP10 from the resulting mixture of oligosaccharide sizes. researchgate.net |
Table 1: Optimized Conditions for Heparin Lyase III-mediated Generation of Heparosan Oligosaccharides
Chemoenzymatic Synthesis Strategies for Heparosan-derived Oligosaccharides
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to construct complex oligosaccharides with a high degree of control over their structure and size. rsc.orgnih.gov This approach has emerged as a powerful alternative to purely chemical methods, which are often hampered by complex protection and deprotection steps. rsc.org
Directed Polymerization using Heparosan Synthases and Primers
The backbone of heparosan, consisting of repeating disaccharide units of glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc), can be constructed using glycosyltransferases. nih.gov Key enzymes in this process include heparosan synthases such as PmHS2 from Pasteurella multocida and the KfiA/KfiC enzymes from E. coli K5. rsc.orgnih.gov These enzymes facilitate the transfer of monosaccharide units from activated sugar donors, typically UDP-GlcA and UDP-GlcNAc, to a growing oligosaccharide chain. rsc.org
The synthesis can be initiated from a primer, such as a p-nitrophenyl glucuronide (GlcA-pnp), which serves as the initial acceptor molecule. rsc.org By supplying the appropriate sugar nucleotides and enzymes in a stepwise or one-pot reaction, the polysaccharide chain can be elongated in a controlled manner. To overcome challenges with the N-deacetylation/N-sulfonation steps in subsequent heparin synthesis, an unnatural sugar nucleotide, UDP-GlcNTFA (uridine diphosphate (B83284) N-trifluoroacetylated glucosamine), can be used. nih.govrsc.org
Controlled Chain Elongation for Size-Specific Oligosaccharides, including DP10
A key advantage of the chemoenzymatic approach is the ability to control the degree of polymerization to generate size-specific oligosaccharides. By repeating the reaction cycle of adding a disaccharide unit, oligosaccharides of increasing length can be synthesized. Researchers have successfully used this iterative approach to create heparan sulfate (B86663) oligosaccharides up to a dodecasaccharide (DP12). rsc.orgnih.gov The synthesis of a decasaccharide (DP10) is achieved by carrying out the enzymatic extension for the requisite number of cycles. rsc.orgresearchgate.net
The use of single-action transferases, derived from dual-action synthases like PmHS2 through site-directed mutagenesis, offers even finer control over the elongation process. nih.gov These engineered enzymes catalyze the transfer of only one of the two monosaccharides, allowing for a more deliberate and stepwise assembly of the oligosaccharide chain. This precise control helps to ensure the production of a homogenous product of the desired length, such as DP10.
| Enzyme/Component | Function in DP10 Synthesis |
| Primer (e.g., GlcA-pnp) | Initiates the oligosaccharide chain. rsc.org |
| Heparosan Synthase (e.g., PmHS2, KfiA) | Catalyzes the addition of GlcNAc and GlcA units. rsc.orgnih.gov |
| UDP-GlcNAc/UDP-GlcNTFA | Donor for the N-acetylglucosamine unit. nih.govrsc.org |
| UDP-GlcA | Donor for the glucuronic acid unit. rsc.org |
| Iterative Reaction Cycles | Controlled elongation of the oligosaccharide chain to the desired length (e.g., five disaccharide additions for DP10). rsc.orgnih.gov |
Table 2: Key Components in the Chemoenzymatic Synthesis of Heparosan DP10
Metabolic Engineering and Biotechnological Production of Heparosan-derived Oligosaccharides
Metabolic engineering of microorganisms provides a promising platform for the scalable and controlled production of heparosan and its derivatives. nih.gov By manipulating the genetic and metabolic pathways of non-pathogenic bacterial strains, it is possible to generate size-specific heparosan oligosaccharides directly through fermentation. nih.gov
Non-pathogenic E. coli strains, such as BL21, have been successfully engineered to produce heparosan by introducing the essential biosynthetic genes (kfiA, kfiB, kfiC, and kfiD) from the pathogenic E. coli K5 strain. nih.govnih.gov Further engineering, such as the co-expression of an eliminase gene, allows for the controlled cleavage of the heparosan polymer into smaller, size-specific oligosaccharides during the fermentation process. nih.gov This strategy has been shown to directly generate a range of oligosaccharides, from tetrasaccharides (DP4) to dodecasaccharides (DP12), in a single step. nih.gov
By modulating culture conditions and the expression levels of the biosynthetic and cleavage enzymes, the size distribution of the produced oligosaccharides can be influenced. This integrated production and depolymerization approach within a single microbial host offers a streamlined and potentially cost-effective method for generating heparosan DP10. Further purification steps would then be employed to isolate the DP10 fraction from the culture supernatant. researchgate.net
| Engineered Strain | Genetic Modification | Outcome |
| Non-pathogenic E. coli | Transformation with heparosan biosynthetic genes (kfiA, kfiB, kfiC, kfiD). nih.gov | Production of high-molecular-weight heparosan. |
| Non-pathogenic E. coli | Co-expression of heparosan biosynthetic genes and an eliminase gene (elmA). nih.gov | Direct production of size-specific heparosan oligosaccharides (DP4 to DP12). nih.gov |
Table 3: Metabolic Engineering Strategies for Heparosan Oligosaccharide Production
Recombinant Host Cell Systems for Heparosan Precursor and Oligosaccharide Synthesis
The production of heparosan and its oligosaccharide derivatives, such as DP10, has been significantly advanced through the use of recombinant host cell systems. These bio-factories offer a controlled and scalable alternative to extraction from natural sources. The primary hosts utilized for this purpose are the bacterium Escherichia coli and the Gram-positive bacterium Bacillus subtilis, each offering distinct advantages for metabolic engineering.
Escherichia coli
E. coli, particularly the K5 serotype, naturally produces a heparosan capsule, making it a logical starting point for bioengineered production. nih.govtandfonline.comnih.gov However, due to the pathogenic nature of some strains, research has shifted towards using non-pathogenic laboratory and probiotic strains, such as E. coli BL21(DE3) and E. coli Nissle 1917, as safer production chassis. oup.comnih.govresearchgate.net
The synthesis of the heparosan backbone, a polymer of repeating [→4)-β-D-glucuronic acid (GlcA)-(1→4)-α-D-N-acetylglucosamine (GlcNAc)-(1→] units, relies on the expression of specific glycosyltransferases. nih.gov In E. coli K5, two enzymes, KfiA (an N-acetylglucosaminyltransferase) and KfiC (a D-glucuronyltransferase), work in concert to elongate the polysaccharide chain. oup.comnih.gov
A prevalent strategy involves heterologously expressing heparosan synthases from other bacteria, such as Pasteurella multocida, in E. coli. The P. multocida heparosan synthase 2 (PmHS2) is a bifunctional enzyme with both glucuronyltransferase and N-acetylglucosaminyltransferase activities, which can simplify the engineering process by reducing the number of heterologous genes required. oup.comnih.gov Metabolic engineering efforts in E. coli also focus on increasing the intracellular pools of the essential sugar nucleotide precursors, UDP-GlcNAc and UDP-glucuronic acid (UDP-GlcUA). oup.com This can be achieved by overexpressing genes involved in their respective biosynthetic pathways, such as glmM and kfiD. oup.comrpi.edu
Bacillus subtilis
Bacillus subtilis has emerged as an attractive host for heparosan production due to its status as a Generally Recognized as Safe (GRAS) organism and its capacity for high-density fermentation. nih.govnih.gov Unlike E. coli K5, B. subtilis does not naturally produce heparosan, so its entire synthesis pathway must be introduced through metabolic engineering.
Successful strategies in B. subtilis have involved creating modular metabolic pathways. One module consists of the heparosan synthase gene, often pmHS1 from Pasteurella multocida, which is responsible for polymerizing the polysaccharide chain. nih.govresearchgate.net A second module is engineered to boost the supply of UDP-precursors. nih.gov For instance, the co-expression of the tuaD/gtaB module can enhance the production of UDP-GlcUA. nih.govnih.gov Further optimization involves upregulating the native pathways for both precursors by overexpressing key enzymes like GlmS, GlmM, and GlmU for the UDP-GlcNAc pathway, and PgcA and GtaB for the UDP-GlcUA pathway. nih.gov These modifications have led to significant increases in heparosan titers in shake flask and fed-batch fermentations. nih.gov
| Host Organism | Key Genes/Enzymes for Synthesis | Engineering Strategy | Reference |
|---|---|---|---|
| Escherichia coli (e.g., K5, BL21, Nissle 1917) | KfiA (GlcNAc-transferase) KfiC (GlcA-transferase) PmHS1/PmHS2 (bifunctional heparosan synthase) | Heterologous expression of synthases; Overexpression of precursor pathway genes (glmM, kfiD). | nih.govoup.comnih.govnih.gov |
| Bacillus subtilis 168 | PmHS1 (heparosan synthase) | Introduction of modular pathways for synthase expression (PmHS1) and precursor supply (tuaD, gtaB, glmS, glmM, glmU). | nih.govnih.govresearchgate.net |
Regulation of Oligosaccharide Chain Length in Recombinant Production Systems
Achieving a specific degree of polymerization (DP), such as in heparosan-derived oligosaccharide DP10, requires precise control over the polysaccharide chain length during synthesis. Several methodologies have been developed to regulate the molecular weight of heparosan produced in recombinant systems.
Control via Precursor and Enzyme Concentration
The molecular weight of the resulting heparosan polymer is highly dependent on the intracellular concentrations of the UDP-sugar precursors and the expression level of the heparosan synthase. nih.gov The ratio between chain initiation and elongation events is a key determinant of the final polymer length. High concentrations of UDP-sugars can lead to a greater number of initiation events, resulting in a higher quantity of shorter polysaccharide chains. nih.govresearchgate.net Conversely, limiting the concentration of precursors can favor the elongation of existing chains over the initiation of new ones, leading to higher molecular weight polymers. oup.com Similarly, the amount of active heparosan synthase can be adjusted; for example, modulating the expression of PmHS1 in B. subtilis has been shown to influence the molecular weight of the produced heparosan. nih.gov
Co-expression of Chain-Terminating Enzymes
A powerful in vivo method for controlling chain length is the simultaneous expression of heparosan-degrading enzymes along with the biosynthetic machinery. The K5 phage lyase, encoded by the elmA gene, is an eliminase that specifically cleaves the heparosan chain. tandfonline.com By engineering non-pathogenic E. coli strains to express both the heparosan biosynthetic genes and the elmA gene, it is possible to generate oligosaccharides of specific sizes directly during fermentation. researchgate.net The level of lyase activity can be tuned to control the extent of depolymerization, enabling the production of oligosaccharides in a defined size range, including those from tetrasaccharides (DP4) to dodecasaccharides (DP12). researchgate.net
Step-wise Chemoenzymatic Synthesis
For the most precise control over chain length to generate monodisperse oligosaccharides like DP10, in vitro chemoenzymatic synthesis is the preferred method. nih.govrsc.org This approach uses purified recombinant glycosyltransferases to build the oligosaccharide in a step-by-step manner. The process can employ single-function enzymes, such as the E. coli K5 glucuronyltransferase (EcKfiC) and a novel α1-4-N-acetylglucosaminyltransferase (NaKfiA), in sequential reactions. rsc.org In one setup, two columns containing immobilized enzymes with single-function transferase activity (one for GlcUA transfer and one for GlcNAc transfer) are used. nih.govresearchgate.net The reaction mixture, containing an acceptor molecule and the appropriate UDP-sugar, is passed from one column to the other in an alternating fashion. nih.govresearchgate.net Each cycle adds one monosaccharide, allowing for the controlled elongation of the oligosaccharide to a precisely defined length, such as a decasaccharide (DP10). nih.govrsc.org This method minimizes the production of unwanted byproducts and ensures high yields of the target oligosaccharide. rsc.org
| Regulation Method | Principle | Outcome | Reference |
|---|---|---|---|
| Precursor/Enzyme Concentration | Altering the ratio of UDP-sugar precursors and/or the amount of active heparosan synthase to control chain initiation vs. elongation. | Polydisperse heparosan with an average molecular weight that can be shifted higher or lower. | oup.comnih.govnih.gov |
| Co-expression of Lyase | In vivo cleavage of growing heparosan chains by a co-expressed eliminase (e.g., K5 lyase). | Direct production of a mixture of low molecular weight heparosan and oligosaccharides (e.g., DP4-DP12). | tandfonline.comresearchgate.net |
| Step-wise Enzymatic Synthesis | In vitro sequential addition of monosaccharides using purified, single-function glycosyltransferases. | Monodisperse, size-defined oligosaccharides (e.g., DP10) with high purity. | nih.govresearchgate.netrsc.org |
Sophisticated Structural Elucidation and Conformational Analysis of Heparosan Derived Oligosaccharide Dp10
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the detailed structural characterization of complex carbohydrates like the heparosan-derived oligosaccharide DP10. nih.gov This method provides profound insights into the primary structure, including the monosaccharide composition, anomeric configurations, and the sequence of residues. capes.gov.br For a decasaccharide such as DP10, which consists of a repeating disaccharide unit of D-glucuronic acid (GlcA) and N-acetyl-D-glucosamine (GlcNAc), NMR is crucial for confirming its identity and purity. researchgate.net The typical one-dimensional (1D) ¹H NMR spectrum of heparosan displays characteristic signals for the anomeric protons, acetyl group protons, and other ring protons, though significant signal overlap necessitates the use of more advanced, multi-dimensional techniques for unambiguous assignment. researchgate.net
Multi-dimensional NMR Techniques for Glycosidic Linkage and Sequence Determination of DP10
To overcome the spectral complexity of a decasaccharide, a suite of multi-dimensional NMR experiments is employed to precisely determine the glycosidic linkages and the sequence of the ten monosaccharide units in DP10. These techniques disperse the NMR signals into two or more dimensions, resolving individual proton and carbon resonances that are otherwise overlapping in a 1D spectrum. iaea.orgresearchgate.net
Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish scalar coupling networks within each monosaccharide ring. A COSY spectrum reveals proton-proton couplings over two to three bonds (e.g., H1-H2, H2-H3), while a TOCSY experiment extends this correlation network to all protons within a single sugar residue's spin system. This allows for the complete assignment of all proton resonances for each of the ten rings in DP10.
Nuclear Overhauser Effect Spectroscopy (NOESY) is paramount for determining the sequence and linkage between residues. iaea.org It identifies protons that are close in space, revealing through-space correlations. For heparosan's [→4)-β-D-GlcA-(1→4)-α-D-GlcNAc-(1→]n structure, a key NOE correlation is observed between the anomeric proton of GlcA (H1) and the H4 proton of the adjacent GlcNAc, and similarly between the anomeric proton of GlcNAc (H1) and the H4 proton of the neighboring GlcA. These correlations unequivocally establish the 1→4 glycosidic linkages.
Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom. This experiment is essential for assigning the carbon resonances and confirming the identity of the monosaccharide units based on their characteristic ¹H-¹³C chemical shift patterns. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC) provides information about long-range (2-3 bond) heteronuclear couplings, primarily between protons and carbons. researchgate.net This technique provides complementary and confirmatory data for glycosidic linkages by showing correlations from an anomeric proton (e.g., GlcA H1) across the glycosidic bond to the carbon atom of the adjacent residue (e.g., GlcNAc C4).
The collective data from these experiments allow for the complete and unambiguous assignment of the structure of DP10 as a linear oligosaccharide with the sequence: β-D-GlcA-(1→4)-[α-D-GlcNAc-(1→4)-β-D-GlcUA-(1→4)]₄-α-D-GlcNAc .
Below is an interactive table summarizing the typical ¹H and ¹³C NMR chemical shifts for the repeating disaccharide unit within a heparosan chain, which are applicable to the internal units of DP10.
| Monosaccharide Unit | Proton/Carbon | Chemical Shift (ppm) |
| →4)-β-D-GlcA-(1→ | H1 | ~4.55 |
| H2 | ~3.33 | |
| H3 | ~3.62 | |
| H4 | ~3.75 | |
| H5 | ~3.80 | |
| C1 | ~103.5 | |
| C2 | ~74.0 | |
| C3 | ~75.0 | |
| C4 | ~81.5 | |
| C5 | ~76.0 | |
| C6 | ~175.5 | |
| →4)-α-D-GlcNAc-(1→ | H1 | ~5.15 |
| H2 | ~3.85 | |
| H3 | ~3.70 | |
| H4 | ~3.65 | |
| H5 | ~4.00 | |
| H6a/b | ~3.80-3.90 | |
| C1 | ~98.0 | |
| C2 | ~55.0 | |
| C3 | ~72.5 | |
| C4 | ~79.0 | |
| C5 | ~71.0 | |
| C6 | ~61.0 | |
| N-Acetyl CH₃ | ~2.05 | |
| N-Acetyl C=O | ~175.0 | |
| Note: Chemical shifts are approximate and can vary based on solvent, temperature, and pH. |
Isotope Labeling for Enhanced NMR Analysis of Heparosan-derived Oligosaccharides
For highly complex oligosaccharides or for specific interaction studies, uniform or selective isotope labeling can be employed to enhance NMR analysis. By metabolically engineering microbial hosts, such as E. coli K5, to produce heparosan using media enriched with ¹³C-glucose or ¹⁵N-ammonium salts, oligosaccharides like DP10 can be synthesized with incorporated stable isotopes. researchgate.net
Isotope labeling with ¹³C and ¹⁵N offers several advantages:
Increased Resolution and Sensitivity: It allows for the use of more sensitive heteronuclear NMR experiments, which can significantly improve signal dispersion and resolution in crowded spectral regions.
Unambiguous Assignments: ¹³C-labeling, in particular, facilitates carbon-detected experiments and helps resolve ambiguities in assigning dense ¹H signals.
Probing Dynamics: Isotope labeling is crucial for relaxation studies that probe the internal dynamics and motions of the oligosaccharide chain.
While a powerful tool, the production of isotope-labeled DP10 is a complex process reserved for studies where detailed structural or dynamic information is required that cannot be obtained by other means.
Conformational Dynamics and Ring Pucker Analysis of DP10 in Solution
The biological function of oligosaccharides is often dictated by their three-dimensional shape and flexibility in solution. For DP10, the conformational dynamics are primarily characterized by the pucker of the individual monosaccharide rings and the rotation around the glycosidic linkages.
Ring Pucker: The pyranose rings of both the GlcA and GlcNAc residues in heparosan predominantly adopt the stable ⁴C₁ chair conformation . This conformation is the most energetically favorable and is consistently observed for these residues in glycosaminoglycans. The rigidity of the chair form limits the internal flexibility of each monosaccharide unit.
Glycosidic Linkage Flexibility: The primary source of conformational flexibility in DP10 arises from rotations around the glycosidic bonds, defined by the torsion angles phi (Φ) and psi (Ψ). For the β(1→4) linkage between GlcA and GlcNAc and the α(1→4) linkage between GlcNAc and GlcA, these angles have preferred ranges, but they still allow for considerable motion. This "breathing" motion of the chain influences how the oligosaccharide presents itself to binding partners like proteins.
Techniques such as NOESY and measurements of scalar couplings (J-couplings) and residual dipolar couplings (RDCs) can provide experimental restraints to model the conformational preferences and dynamics of DP10 in solution.
Advanced Mass Spectrometry (MS) Techniques for DP10 Characterization
Mass spectrometry (MS) is a powerful analytical technique that provides precise information on the molecular weight, composition, and sequence of oligosaccharides. nih.gov For heparosan-derived DP10, MS is complementary to NMR, offering high sensitivity and detailed structural data from minimal sample amounts. nih.gov
Electrospray Ionization Mass Spectrometry and Tandem MS for Sequence and Linkage Information
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing large, polar biomolecules like DP10. nih.gov In a typical ESI-MS experiment, the DP10 sample is introduced into the mass spectrometer in solution, where it is aerosolized and ionized, often forming multiply charged ions (e.g., [M+2Na]²⁺, [M+3Na]³⁺). The resulting mass spectrum provides a highly accurate molecular weight for the oligosaccharide, confirming its decasaccharide composition.
Tandem Mass Spectrometry (MS/MS) is essential for sequencing. nih.gov In an MS/MS experiment, a specific parent ion of DP10 is selected and subjected to collision-induced dissociation (CID). This process fragments the oligosaccharide, primarily at the glycosidic bonds. The resulting fragment ions are then analyzed to piece together the sequence of monosaccharide units. Fragmentation typically yields two types of ions:
B- and C-ions: Fragments containing the non-reducing end.
Y- and Z-ions: Fragments containing the reducing end.
By analyzing the mass differences between successive ions in the Y-ion or B-ion series, the sequence of GlcA and GlcNAc units can be definitively confirmed. Cross-ring fragments (A- and X-ions) can also occur, providing information about the linkage positions, although linkage analysis by MS can be more complex than sequencing.
Below is an interactive table showing a theoretical fragmentation pattern for a heparosan decasaccharide (DP10) in an MS/MS experiment.
| Fragment Ion | Composition (from Non-Reducing End) | Calculated Mass (Da) |
| B₁ | GlcA | 176.03 |
| Y₉ | DP9 | 1811.62 |
| B₂ | GlcA-GlcNAc | 379.13 |
| Y₈ | DP8 | 1608.52 |
| B₃ | GlcA-GlcNAc-GlcA | 555.16 |
| Y₇ | DP7 | 1432.49 |
| B₄ | GlcA-GlcNAc-GlcA-GlcNAc | 758.26 |
| Y₆ | DP6 | 1229.39 |
| B₅ | DP5 | 934.29 |
| Y₅ | DP5 | 1053.36 |
| B₆ | DP6 | 1137.39 |
| Y₄ | DP4 | 850.26 |
| B₇ | DP7 | 1313.42 |
| Y₃ | DP3 | 674.23 |
| B₈ | DP8 | 1516.52 |
| Y₂ | DP2 | 471.13 |
| B₉ | DP9 | 1692.55 |
| Y₁ | GlcNAc | 221.09 |
| Note: Masses are for neutral fragments. Observed m/z will depend on the charge state. |
MALDI-TOF MS for Molecular Weight Profiling of Heparosan Oligosaccharides
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another key technique for the analysis of heparosan oligosaccharides. acs.org It is particularly valued for its high throughput, sensitivity, and tolerance to certain buffers and salts. researchgate.net In this method, the oligosaccharide sample is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs and ionizes the sample, and the resulting ions are accelerated into a time-of-flight analyzer. nih.gov
For DP10, MALDI-TOF MS is primarily used for:
Molecular Weight Determination: It rapidly confirms the molecular weight of the decasaccharide, typically observing the singly charged sodium adduct [M+Na]⁺.
Purity Assessment: It can quickly reveal the presence of other oligosaccharides (e.g., DP8, DP9, DP11, DP12) in a sample intended to be pure DP10, providing a profile of the size distribution. nih.gov
Screening of Enzymatic Digests: MALDI-TOF is an excellent tool for monitoring the enzymatic production or degradation of heparosan, allowing researchers to track the appearance and disappearance of different-sized oligosaccharides over time. nih.gov
While MALDI-TOF is less commonly used for de novo sequencing than ESI-MS/MS, post-source decay (PSD) or tandem TOF/TOF instruments can provide some fragmentation data for structural confirmation. nih.gov
Ion Mobility Spectrometry for Isomeric Differentiation of Glycosaminoglycan Oligosaccharides
Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IM-MS), has emerged as a powerful analytical technique for the structural characterization of complex carbohydrates, including glycosaminoglycan (GAG) oligosaccharides. nih.govub.edu This gas-phase separation method differentiates ions based on their size, shape, and charge, which are collectively represented by their rotationally averaged collision cross-section (CCS). nih.govresearchgate.net For GAG oligosaccharides, which exhibit immense structural diversity and isomerism, IMS provides a rapid, high-resolution separation dimension that is orthogonal to traditional liquid chromatography and mass spectrometry. nih.govresearchgate.net
The primary challenge in GAG analysis is the prevalence of isomers—oligosaccharides with the same mass but different arrangements of monosaccharide units, linkage positions, or sulfation patterns. nih.govmpg.de IM-MS directly addresses this challenge by physically separating these isomeric ions in the gas phase on a millisecond timescale. nih.gov Studies have demonstrated that even subtle stereochemical differences, such as the distinction between glucuronic acid (GlcA) and its C5-epimer iduronic acid (IdoA), lead to different three-dimensional conformations. researchgate.net These conformational variations result in unique CCS values that allow for their differentiation and identification. researchgate.net
For heparan sulfate (B86663) (HS) and its precursor heparosan, IM-MS can distinguish isomers based on monosaccharide composition, glycosidic bond linkage, and even anomeric configuration (α and β). nih.gov A "Shotgun" Ion Mobility Mass Spectrometry Sequencing (SIMMS²) strategy has been developed that leverages a library of known CCS values for HS oligosaccharide standards, from disaccharides up to decasaccharides (dp10). nih.govnih.gov By fragmenting a larger, unknown oligosaccharide within the mass spectrometer and measuring the CCS values of both the precursor and its fragments, its sequence can be unambiguously determined by matching the data against the reference library. nih.govresearchgate.net This approach overcomes a major bottleneck in decoding the functionally important motifs within HS chains. nih.govnih.gov
The resolving power of IMS, especially advanced forms like trapped ion mobility spectrometry (TIMS), can differentiate multiple coexisting isomers within a sample, providing a detailed profile of its heterogeneity. mpg.deacs.org For a heparosan-derived decasaccharide (DP10), this means that different isomeric forms, which would be indistinguishable by mass spectrometry alone, can be resolved and individually characterized.
Table 1: Illustrative Collision Cross-Section (CCS) Values for Heparan Sulfate Oligosaccharide Standards This table provides representative data to illustrate how CCS values differ based on oligosaccharide size and composition, as determined by Ion Mobility Mass Spectrometry. The values are based on published data and demonstrate the principle of isomeric differentiation.
| Oligosaccharide Standard | Degree of Polymerization (dp) | Proposed Composition | CCS Value (Ų) |
| Isomer A | 4 | ΔUAGlcNS-GlcAGlcNS | 259 |
| Isomer B | 6 | ΔUAGlcNS-GlcAGlcNS-GlcAGlcNS | 328 |
| Isomer C | 10 | ΔUAGlcNS-(GlcAGlcNS)₄ | 437 |
| Isomer D | 10 | IdoA-GlcNS-(GlcAGlcNS)₄ | 441 |
Data adapted from publicly available research findings. researchgate.net CCS values are for [M-3H]³⁻ ions.
Interfacing Chromatography with Spectroscopic Detection for DP10 Analysis
The structural complexity and polydispersity of heparosan-derived oligosaccharides necessitate the use of high-resolution separation techniques coupled with sensitive detection methods. Interfacing various modes of liquid chromatography with mass spectrometry and UV spectroscopy provides a powerful platform for the detailed analysis of specific oligomers like DP10.
High-Performance Liquid Chromatography coupled with MS and UV Detection
High-Performance Liquid Chromatography (HPLC) coupled directly with Mass Spectrometry (MS) is a cornerstone technique for the analysis of GAG-derived oligosaccharides. nih.gov This hyphenated approach combines the powerful separation capabilities of HPLC with the sensitive and specific detection and structural elucidation offered by MS. nih.gov For a complex mixture of heparosan oligosaccharides, HPLC first separates the components based on their physicochemical properties, such as size and charge. nih.gov The eluting fractions are then introduced directly into the mass spectrometer.
Electrospray ionization (ESI) is a soft ionization technique well-suited for large, polar, and thermally labile molecules like oligosaccharides, as it typically generates intact molecular ions with minimal fragmentation. nih.govnih.gov High-resolution MS, such as time-of-flight (TOF) or Orbitrap analyzers, can then determine the accurate mass of the DP10 oligosaccharide, confirming its elemental composition. nih.gov Furthermore, tandem mass spectrometry (MS/MS or MSⁿ) allows for the selection and fragmentation of the DP10 molecular ion. nih.gov The resulting fragmentation pattern provides critical information about the monosaccharide sequence, linkage positions, and the location of any modifications, enabling a detailed structural characterization. researchgate.net
In parallel, Ultraviolet (UV) detection serves as a robust method for quantification. Heparosan oligosaccharides generated by enzymatic digestion with heparin lyases contain a characteristic unsaturated uronic acid residue (ΔUA) at their non-reducing end. researchgate.net This ΔUA residue possesses a chromophore that absorbs UV light strongly at approximately 232 nm. researchgate.netresearchgate.net By monitoring the absorbance at this wavelength, HPLC-UV provides a reliable and quantitative measure of the amount of DP10 in a sample. researchgate.net The combination of HPLC with both MS and UV detectors in series allows for the simultaneous characterization and quantification of heparosan-derived DP10 from a single chromatographic run. researchgate.net
Capillary Electrophoresis for Purity and Charge Heterogeneity Analysis of DP10
Capillary Electrophoresis (CE) is a high-resolution separation technique that is exceptionally well-suited for the analysis of highly charged molecules like GAGs and their oligosaccharide derivatives. nih.govnih.gov The separation in CE is based on the differential migration of analytes in an electric field, which is primarily governed by their charge-to-size ratio. nih.gov This principle makes CE an ideal tool for assessing the purity and charge heterogeneity of heparosan-derived DP10.
Due to its high efficiency, sensitivity, and low sample consumption, CE is a valuable method in quality control settings for ensuring the homogeneity of oligosaccharide preparations. nih.gov For a DP10 sample, a single, sharp peak in the electropherogram would indicate high purity and charge homogeneity, whereas the presence of multiple peaks would signify a mixture of species with different charge states.
Strong Anion-Exchange and Reversed-Phase Ion-Pair Chromatography for Heparosan Oligosaccharide Separation
The separation of complex heparosan oligosaccharide mixtures into discrete fractions based on size and charge is a critical step for structural and functional studies. Strong Anion-Exchange (SAX) and Reversed-Phase Ion-Pair (RPIP) chromatography are two powerful and widely used HPLC methods for this purpose.
Reversed-Phase Ion-Pair (RPIP) Chromatography offers an alternative, high-resolution separation mechanism. nih.gov Standard reversed-phase chromatography is ineffective for highly polar molecules like GAGs. RPIP-HPLC overcomes this by adding an ion-pairing agent, such as a lipophilic alkylamine (e.g., dibutylamine (B89481) or pentylamine), to the mobile phase. nih.govresearchgate.net This agent forms a neutral ion pair with the negatively charged groups on the oligosaccharide, rendering the complex more hydrophobic. This allows the oligosaccharide to be retained and separated on a non-polar C18 stationary phase. nih.gov RPIP-HPLC often provides superior resolution of isomeric and closely related oligosaccharides compared to SAX and is more readily compatible with direct coupling to mass spectrometry because it can utilize volatile buffer systems. nih.govnih.gov
Table 2: Comparison of Chromatographic Techniques for Heparosan Oligosaccharide Analysis
| Technique | Separation Principle | Primary Application for DP10 | Ion-Pairing Agent |
| Strong Anion-Exchange (SAX) | Interaction based on net negative charge with a positively charged stationary phase. Elution via increasing salt gradient. | Purification and fractionation based on size and charge. | Not required. |
| Reversed-Phase Ion-Pair (RPIP) | Partitioning based on hydrophobicity. A lipophilic agent neutralizes oligosaccharide charges, allowing interaction with a non-polar (e.g., C18) stationary phase. | High-resolution separation of isomers; MS-compatible analysis. | Required (e.g., Dibutylamine, Pentylamine). |
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry and molecular modeling serve as a "computational microscope," providing insights into the three-dimensional structures, conformational dynamics, and interactions of complex biomolecules like this compound at an atomic level. mdpi.com Given the inherent flexibility of oligosaccharide chains, experimental methods often capture an average state. Molecular modeling, however, can explore the full conformational landscape available to the molecule. mdpi.com Using techniques like Molecular Dynamics (MD) simulations, researchers can model the "jigglings and wigglings" of the atoms in DP10, predicting its preferred shapes in solution and how it interacts with water and ions. mdpi.com This information is crucial for understanding how the specific sequence and structure of DP10 relate to its biological function, such as its ability to bind to specific proteins.
Hard Sphere Exo-Anomeric Effect (HSEA) Calculations for Preferred Conformation
The Hard Sphere Exo-Anomeric Effect (HSEA) is a computational method used to calculate the preferred conformations of glycosidic linkages. This approach simplifies the complex interplay of forces by considering two major contributors:
Hard Sphere Model: This component accounts for van der Waals repulsion (steric hindrance). The atoms are treated as hard spheres with defined radii, and conformations that would result in atomic clashes or overlaps are deemed energetically unfavorable and are excluded.
Exo-Anomeric Effect: This is a stereoelectronic effect that describes the energetic preference for the C1-O bond (the glycosidic bond) of the pyranose ring to be oriented axially relative to the ring oxygen's lone pair electrons. This effect stabilizes certain rotational conformations around the glycosidic bond.
By combining these considerations, HSEA calculations can generate conformational energy maps (Ramachandran-type plots) for each glycosidic linkage in the DP10 chain. These maps show the low-energy, sterically allowed, and electronically favored conformations, thus predicting the most probable three-dimensional structure of the oligosaccharide.
Molecular Docking and Dynamics Simulations for DP10-Biomolecule Interaction Prediction
The prediction of how this compound interacts with biological macromolecules is a complex challenge, primarily due to the inherent flexibility of the oligosaccharide chain and its highly anionic nature. To address this, researchers have increasingly turned to computational methods such as molecular docking and molecular dynamics (MD) simulations. These in silico techniques provide valuable insights into the binding modes, conformational changes, and energetic landscapes of DP10-biomolecule complexes, complementing experimental data and guiding further research.
Molecular docking studies are instrumental in predicting the preferred orientation of DP10 when it binds to a protein to form a stable complex. These methods explore the vast conformational space of the ligand-protein interaction and rank potential binding poses based on scoring functions that approximate binding affinity. A significant challenge in docking glycosaminoglycans (GAGs) like heparosan is their high degree of freedom. To manage this complexity, various protocols have been developed, ranging from treating the GAG as a rigid molecule to allowing full flexibility.
The study investigated 18 different heparin/heparan sulfate-protein co-complexes, with oligosaccharide lengths varying from disaccharides to decasaccharides. nih.govmdpi.com The findings from this research provide a framework for selecting appropriate computational strategies for studying heparosan DP10 interactions.
Key Research Findings from Molecular Docking of Decasaccharides:
| Protein Target Category | Oligosaccharide Length | Optimal Docking Protocol | Key Finding |
| Various GAG-binding proteins | Decasaccharide (DP10) | Rigid and Semi-Rigid | These protocols more accurately predict native binding poses for longer oligosaccharides. nih.govmdpi.com |
| Various GAG-binding proteins | Di- to Tetrasaccharide | Semi-Rigid | Better prediction for shorter oligosaccharide chains. nih.govmdpi.com |
Following molecular docking, molecular dynamics (MD) simulations are often employed to refine the predicted binding poses and to study the dynamic behavior of the DP10-biomolecule complex over time. MD simulations explicitly model the solvent and allow for the flexibility of both the ligand and the protein, providing a more realistic representation of the biological environment. These simulations can reveal crucial information about the stability of the interaction, the specific roles of key amino acid residues, and the conformational adjustments that occur upon binding.
For instance, MD simulations can elucidate the network of hydrogen bonds and electrostatic interactions that stabilize the complex. They can also calculate binding free energies, offering a more quantitative measure of binding affinity. While specific MD simulation data for heparosan DP10 is not extensively detailed in the public domain, the principles derived from studies on related GAGs are applicable. These simulations consistently show that positively charged residues on the protein surface, such as arginine and lysine, play a pivotal role in coordinating the negatively charged sulfate and carboxylate groups of the oligosaccharide.
The combination of molecular docking and molecular dynamics simulations, therefore, represents a powerful approach to unraveling the molecular basis of this compound interactions with its biological targets. The insights gained from these computational studies are critical for understanding its biological functions and for the rational design of heparosan-based therapeutic agents.
Molecular Interactions and Biological Roles of Heparosan Derived Oligosaccharide Dp10 in Research Models
Binding Studies of Heparosan-derived Oligosaccharide DP10 with Proteins
Heparan sulfate (B86663) interacts with hundreds of structurally diverse proteins, collectively known as the HS-binding proteins (HSBPs) or the "heparan sulfate interactome". nih.govfrontiersin.orgfrontiersin.org These proteins include growth factors, cytokines, enzymes, and extracellular matrix components. nih.govfrontiersin.org The binding to HS can localize proteins, facilitate the formation of signaling complexes, and regulate enzymatic activity. springernature.comcapes.gov.br
Interactions with heparosan-derived oligosaccharides like DP10 are characterized by the fundamental electrostatic forces between the carboxylate groups of the GlcA residues and basic residues (lysine and arginine) on the protein surface. nih.gov Although these interactions are generally of lower affinity compared to those with heavily sulfated heparin, they are a prerequisite for the subsequent modifications that confer high specificity and affinity. nih.govnih.gov The repeating nature of the disaccharide units in a DP10 oligosaccharide allows for multiple, simultaneous low-energy ionic bonds, a phenomenon known as multivalency, which collectively contributes to a stable interaction. nih.gov Studies with various HSBPs show that interactions can span a wide range of affinities, from the nanomolar to the micromolar range, depending on the specific protein and the structure of the oligosaccharide. frontiersin.orgfrontiersin.org
To quantify the binding dynamics between heparosan oligosaccharides and proteins, researchers employ sensitive, label-free techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI). nih.govnih.govresearchgate.netspringernature.com
Surface Plasmon Resonance (SPR) : This technique involves immobilizing one molecule (the ligand, e.g., a protein) on a sensor chip. nih.gov A solution containing the other molecule (the analyte, e.g., DP10) is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram. nih.gov
Bio-Layer Interferometry (BLI) : BLI works on a similar principle, but uses biosensors dipped into the analyte solution in a microplate format. youtube.com White light is passed down the biosensor, and the interference pattern of the reflected light is measured. youtube.com As molecules bind to the sensor tip, this pattern shifts, providing real-time data on the interaction. nih.govyoutube.com
Both techniques provide kinetic data on the association rate (k_on) and dissociation rate (k_off) of the binding partners. From these values, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. A lower K_D value indicates a stronger binding affinity. While specific K_D values for heparosan DP10 are sparsely documented, the table below illustrates typical affinity ranges observed for heparan sulfate/heparin-protein interactions measured by these methods.
| Interacting Protein | Typical Oligosaccharide Ligand | Technique | Reported Affinity Range (K_D) |
|---|---|---|---|
| Fibroblast Growth Factor 2 (FGF-2) | Heparin/HS Oligosaccharides | BLI / SPR | Nanomolar (nM) to low Micromolar (µM) |
| Vascular Endothelial Growth Factor (VEGF-165) | Heparin Oligosaccharides | BLI | Nanomolar (nM) |
| Platelet Factor 4 (PF4) | Heparin | BLI | Nanomolar (nM) |
| Antithrombin III | Specific Heparin Pentasaccharide | Various | Nanomolar (nM) |
| Thrombin | Highly Sulfated Heparin | Various | Nanomolar (nM) to Micromolar (µM) |
This table provides representative data for heparin/HS oligosaccharides to illustrate the application of affinity measurement techniques. The affinity for unsulfated heparosan DP10 would generally be expected to be lower than for its highly sulfated counterparts.
Understanding how a DP10 oligosaccharide is recognized by a protein at the atomic level requires high-resolution structural methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net These techniques reveal the precise three-dimensional arrangement of atoms in the complex.
A landmark study provided the co-crystal structure of Fibroblast Growth Factor 1 (FGF1) bound to a heparin-derived decasaccharide (DP10). nih.gov This structure demonstrated that the DP10 oligosaccharide itself can drive the dimerization of the FGF1 protein, a crucial step for its signaling function, by providing a scaffold that orients two FGF1 monomers correctly. nih.gov Upon binding, both the protein and the oligosaccharide can undergo significant conformational changes to achieve an optimal fit, maximizing hydrogen bonds and van der Waals forces in addition to the primary ionic interactions. nih.gov
Small-angle X-ray scattering (SAXS) analysis of a heparan sulfate-derived DP10 fragment in solution suggests it adopts a slightly bent structure. nih.gov This inherent conformation, combined with the flexibility of the glycosidic linkages, allows the oligosaccharide to adapt to the binding surfaces of different proteins. The specificity of recognition is not just due to the charge but also the spatial arrangement of the sugar rings and their carboxylate groups along the DP10 chain, which must complement the geometry of the protein's binding site.
This compound Influence on Enzymatic Activities
Heparosan DP10 is not only a binding partner for various proteins but also a key substrate and modulator for the enzymes involved in the biosynthesis and degradation of heparan sulfate.
The synthesis of the heparosan polymer is carried out by glycosyltransferases, which sequentially add GlcNAc and GlcA sugars to the growing chain. nih.govnih.gov Engineered single-function glycosyltransferases, such as EcKfiC (a glucuronyltransferase) and NaKfiA (an N-acetylglucosaminyltransferase), can be used to synthesize size-defined heparosan oligosaccharides like DP10 in a controlled, stepwise manner. rsc.org In this context, shorter heparosan oligosaccharides can act as acceptor substrates for further elongation by these enzymes. nih.gov
Heparosan is the initial substrate for the complex sulfation process that produces mature heparan sulfate. nih.gov This process is initiated by N-deacetylase/N-sulfotransferases (NDSTs). nih.gov Subsequent modifications are carried out by other sulfotransferases, which add sulfate groups at various positions. However, the activity of these enzymes can be highly dependent on the existing structure of the oligosaccharide substrate. For instance, studies using an octasaccharide library showed that heparan sulfate 6-O-sulfotransferases (HS6STs) exhibit a strong preference for substrates that are already 2-O-sulfated. nih.gov This suggests that an unsulfated heparosan DP10 would be a poor substrate for HS6STs but is the essential precursor required for the initial sulfation steps that then enable further modifications. nih.gov Conversely, specific enzymes like human 3-O-sulfotransferase-1 (3-OST-1) have been used to directly modify a deacetylated heparosan polymer, indicating that under certain conditions, heparosan can serve as a direct substrate for specific sulfotransferases. nih.gov
Heparan sulfate lyases are enzymes, often from bacterial sources, that cleave heparan sulfate and heparosan chains. springernature.com They are critical tools for the structural analysis of these polysaccharides. Studies using fluorescently-labeled heparosan oligosaccharides of defined sizes (including DP8 and DP20) have been instrumental in elucidating the mechanism of these enzymes. nih.gov Research shows that heparosan is a good substrate for heparitinase I, which acts via a predominantly random endolytic mechanism, meaning it can cleave internal bonds within the DP10 chain rather than just acting from the ends. nih.gov
C5-epimerases are crucial biosynthetic enzymes that convert D-glucuronic acid (GlcA) residues into L-iduronic acid (IdoA) within the polysaccharide chain, a key step in generating structural diversity and creating specific protein binding sites. nih.gov The activity of epimerase is sensitive to the size of the substrate; studies have shown that an octasaccharide (a size comparable to DP10) is acted upon by the enzyme, but at a significantly lower rate (approximately 10%) than the full-length polysaccharide. nih.gov This indicates that while DP10 can be a substrate for epimerization, the enzyme prefers a longer polymer for optimal activity. Furthermore, epimerization is often tightly coupled with sulfation, and evidence suggests that the C5-epimerase and uronosyl 2-O-sulfotransferase can form a physical complex in vivo to coordinate their activities. nih.gov
| Enzyme Class | Specific Enzyme Example(s) | Interaction with Heparosan Oligosaccharides (e.g., DP10) |
|---|---|---|
| Glycosyltransferases | PmHS2, KfiA, KfiC | Synthesize and elongate heparosan chains; oligosaccharides act as acceptor substrates. |
| Sulfotransferases | NDSTs, 3-OST-1, HS6STs | Act as the primary substrate for the entire sulfation pathway. Specific sulfotransferases (e.g., 3-OST-1) can modify it, while others (e.g., HS6STs) show low activity without prior sulfation. |
| Lyases | Heparitinase I | Cleave the oligosaccharide chain via an endolytic mechanism for structural analysis or degradation. |
| Epimerases | C5-Epimerase | Convert GlcA residues to IdoA. Activity is present but reduced on oligosaccharides compared to full polymers. |
Investigation of this compound in Cellular Models
The study of this compound in cellular models is a niche yet developing area of research. Investigations into its direct interactions with cells, including how it is taken up, where it localizes, and its impact on cellular signaling, are fundamental to understanding its potential biological significance. While extensive research on a broad range of heparan sulfate oligosaccharides exists, studies focusing specifically on the unmodified heparosan decasaccharide (DP10) are more limited. However, existing research on related compounds and methodologies provides a framework for how DP10 is likely to be investigated.
Studies on Cellular Uptake and Subcellular Localization of DP10
Detailed studies delineating the specific cellular uptake mechanisms and subsequent subcellular localization of soluble this compound are not extensively documented in publicly available research. However, insights can be drawn from studies on heparosan-coated nanoparticles and the established methodologies for tracking oligosaccharides.
Research has demonstrated that nanoparticles coated with heparosan are internalized by innate immune cells, such as macrophages, through time-dependent endocytosis. The primary pathways implicated in this uptake are clathrin-mediated endocytosis and macropinocytosis. Following internalization, these heparosan-coated nanoparticles have been observed within intracellular vesicles and also in the cytoplasm, which suggests a potential for escape from endosomal compartments. While these findings relate to a larger nanoparticle conjugate, they suggest that the heparosan moiety can mediate cellular entry.
To specifically study the uptake and localization of DP10, fluorescent labeling is a key methodological approach. nih.gov Techniques for tagging heparosan oligosaccharides with fluorescent dyes, such as 2-aminoacridone (B130535) (2-AMAC), are well-established. nih.gov This allows for the direct visualization and tracking of the oligosaccharide as it interacts with and enters cells, using techniques like fluorescence microscopy and flow cytometry. Such studies would be crucial to determine if soluble DP10 is taken up by cells, the efficiency of this process, and the specific endocytic or non-endocytic pathways involved.
Once inside the cell, fluorescently-labeled DP10 can be co-localized with specific organelle markers to determine its subcellular destination, such as endosomes, lysosomes, or the cytoplasm. This information is critical for understanding the potential downstream effects of the oligosaccharide.
DP10 Impact on Cellular Signaling Pathways in Vitro Systems
The direct impact of this compound on cellular signaling pathways is an area that requires more targeted investigation. The biological activity of heparan sulfate and its oligosaccharides is often dependent on their size and sulfation pattern, which allows them to interact with a wide variety of proteins, including growth factors, cytokines, and their receptors.
While specific data on DP10 is scarce, it is plausible that it could modulate signaling pathways involved in immune responses and inflammation. For instance, related glycosaminoglycans and nanoparticles functionalized with other polysaccharides have been shown to interact with and modulate Toll-like receptor (TLR) signaling pathways, such as the TLR4/MyD88/NF-κB axis. Future in vitro studies on DP10 would likely involve treating specific cell types (e.g., macrophages, endothelial cells) with the oligosaccharide and then measuring the activation or inhibition of key signaling proteins. This can be done through techniques such as western blotting to detect phosphorylation of signaling molecules, or reporter gene assays to measure the activity of transcription factors like NF-κB.
Furthermore, the effect of DP10 on cellular responses downstream of signaling pathways, such as the production and secretion of cytokines and chemokines, would be a key area of investigation. The table below illustrates hypothetical data that could be generated from such an in vitro study.
| Target Cell Line | Treatment | Signaling Pathway Analyte | Result | Downstream Effect Analyte | Result |
| Murine Macrophage (RAW 264.7) | DP10 (10 µg/mL) | Phospho-p65 (NF-κB) | Increased Phosphorylation | TNF-α Secretion | Increased |
| Human Endothelial (HUVEC) | DP10 (10 µg/mL) | Phospho-ERK1/2 | No Significant Change | IL-6 Secretion | No Significant Change |
This table is illustrative and does not represent actual experimental data.
The synthesis of size-defined heparosan oligosaccharides, including DP10, has been achieved, which paves the way for these detailed cellular and molecular investigations. nih.gov The availability of such well-defined structures is crucial for elucidating the specific structure-activity relationships of heparosan oligosaccharides in modulating cellular behavior. nih.gov
Advanced Analytical Methodologies for Heparosan Derived Oligosaccharide Dp10 Quantification and Purity
Quantitative Assays for Heparosan-derived Oligosaccharide DP10
Accurate quantification of this compound is crucial for its use in research and development. Various analytical methods, primarily leveraging spectrophotometry and fluorometry, have been developed to determine the concentration of these oligosaccharides in solution.
Spectrophotometric and Fluorometric Approaches
Spectrophotometric and fluorometric methods offer sensitive and reliable means for quantifying heparosan oligosaccharides. These approaches often involve labeling the oligosaccharide with a chromophore or fluorophore, followed by detection.
One common strategy is the derivatization of the oligosaccharide's reducing end with a fluorescent tag, such as 2-aminoacridone (B130535) (2-AMAC). nih.gov The labeled DP10 can then be separated and quantified using high-performance liquid chromatography (HPLC) coupled with a fluorescence detector. nih.govresearchgate.net This method provides quantitative information about the substrate and any resulting products. nih.gov The fluorescence of 2-AMAC labeled oligosaccharides is typically monitored at an excitation wavelength (λex) of 425 nm and an emission wavelength (λem) of 520 nm. nih.gov The fluorescence intensity is presumed to be proportional to the relative concentration of the oligosaccharide. nih.gov
Another quantitative method is a coupled enzyme assay, which can be monitored spectrophotometrically. In this approach, the conversion of UDP-sugars during the enzymatic synthesis of heparosan can be quantified by measuring the corresponding reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD⁺ at a wavelength of 340 nm. nih.gov
| Method | Label/Reagent | Detection Principle | Typical Wavelength | Reference |
| Fluorometric HPLC | 2-aminoacridone (2-AMAC) | Fluorescence of the tag attached to the oligosaccharide's reducing end. | λex = 425 nm, λem = 520 nm | nih.gov |
| Spectrophotometry | Coupled Enzyme Assay Reagents | Measurement of NADH reduction to NAD⁺. | 340 nm | nih.gov |
Isotope Labeling Strategies for Tracking Heparosan-derived Oligosaccharides
Isotope labeling is a powerful tool for tracing the metabolic fate and studying the structural biology of heparosan oligosaccharides. nih.gov This strategy involves incorporating stable or radioactive isotopes into the oligosaccharide structure, enabling its detection and analysis within complex biological systems. nih.govnih.gov
Stable Isotope Labeling for DP10 in Glycometabolic Studies
Stable isotope labeling has become an appealing approach for advanced structural glycobiology studies, particularly those using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.gov Unlike radioisotopes, stable isotopes are not radioactive and allow for high-resolution structural analysis. nih.govnih.gov The use of stable isotope-enriched precursors, such as ¹³C- or ¹⁵N-labeled sugars, facilitates the production of labeled heparosan. nih.govelicityl-oligotech.com
The incorporation of these isotopes into the DP10 structure provides mass shifts that are readily detectable by MS, enabling differentiation from unlabeled molecules. nih.gov This strategy is invaluable for quantitative proteomics and metabolomics, where stable isotope-labeled internal standards are used for precise and robust quantification of target molecules. plos.org Stable isotope labeling coupled with liquid chromatography-mass spectrometry (LC-MS) provides detailed information on oligosaccharide structure and sequence that is not achievable with radioisotope methods. nih.gov
| Stable Isotope | Analytical Technique | Application in Glycometabolic Studies | Reference |
| ¹³C (Carbon-13) | NMR, Mass Spectrometry | Elucidation of HS structures, defining HS microstructures and protein interactions. | nih.govnih.gov |
| ¹⁵N (Nitrogen-15) | NMR, Mass Spectrometry | Yielding information on the dynamics of higher-order structures. | nih.gov |
| ³⁴S (Sulfur-34) | Mass Spectrometry | Characterizing sulfation patterns in biologically important pentasaccharides. | nih.govnih.gov |
Tracer Experiments with Labeled this compound
Tracer experiments using labeled oligosaccharides are essential for elucidating metabolic pathways and understanding molecular interactions. nih.gov Radioisotope metabolic labeling has historically been used to study heparan sulfate (B86663) (HS) structures and their interactions with proteins. nih.gov For instance, oligosaccharides can be labeled with [³⁵S]-PAPS to deduce size and specific sulfation patterns required for protein complex formation. nih.gov
More recently, stable isotopes have been employed in tracer experiments. A strategy known as glycan reductive isotope labeling (GRIL) uses stable isotopes to tag the reducing ends of GAGs, allowing for rapid compositional analysis by tandem MS. nih.gov Furthermore, using probes like ³⁴SO₄ allows for the clear differentiation and characterization of oligosaccharides that differ in their sulfation patterns by LC/MS. nih.gov Such tracer experiments, applied to heparosan-derived DP10, would enable detailed investigation of its biosynthesis, degradation, and interaction with binding partners in various biological contexts.
High-Resolution Separation Techniques for DP10 Homogeneity and Isomer Analysis
The inherent heterogeneity of heparosan and its derivatives necessitates the use of high-resolution separation techniques to ensure the homogeneity of DP10 preparations and to analyze its potential isomers. nih.goviduron.co.uk A variety of chromatographic and electrophoretic methods are employed for this purpose. researchgate.netnih.gov
Several chromatographic modes are utilized for the separation of HS oligosaccharides, including size exclusion chromatography (SEC), strong anion exchange (SAX), reversed phase-ion pairing (RP-IP), and hydrophilic interaction liquid chromatography (HILIC). nih.govnih.gov HILIC, for example, separates HS saccharides based on their composition, while the addition of ion mobility mass spectrometry (IM-MS) can further resolve positional isomers based on their shape in the gas phase. nih.gov Combining techniques, such as a two-dimensional method involving high-performance gel permeation chromatography (HPGPC) followed by SAX-HPLC, allows for fractionation based on both size and charge. nih.gov Polyacrylamide gel electrophoresis (PAGE) of fluorophore-labeled saccharides is another effective analytical method. researchgate.netnih.gov
Preparative-Scale Chromatography for Isolation of Pure DP10 Oligosaccharides
The isolation of pure heparosan-derived DP10 often requires preparative-scale chromatography. These methods are designed to handle larger quantities of material while maintaining high resolution. High-purity heparin oligosaccharides, including DP10, are often prepared through controlled enzymatic depolymerization followed by separation using high-resolution gel filtration. iduron.co.uk
Semi-preparative scale SAX-HPLC on columns like the CarboPac PA1 has been shown to provide high resolution and excellent reproducibility for separating oligosaccharides from size-uniform fractions. nih.gov Another successful approach involves a two-column HPLC system where non-sulfated intermediates are purified on a C-18 column, and more complex sulfated oligosaccharides are purified on a Q-Sepharose fast flow column. nih.gov These methods are critical for obtaining the highly pure DP10 material needed for detailed structural and functional studies. nih.govspringernature.com
| Chromatographic Technique | Column Type | Separation Principle | Application | Reference |
| Gel Filtration/GPC | High-resolution gel filtration | Size | Isolation of oligosaccharides of a specific degree of polymerization (e.g., DP10). | iduron.co.uknih.gov |
| Strong Anion-Exchange (SAX) HPLC | CarboPac PA1 / Q-Sepharose | Charge (based on sulfation and carboxyl groups) | High-resolution separation of size-uniform fractions; purification of sulfated oligosaccharides. | nih.govnih.gov |
| Reversed-Phase (RP) HPLC | C18 | Hydrophobicity | Purification of non-sulfated oligosaccharide backbones; purification via ion-pairing. | nih.govnih.govescholarship.org |
Differentiation of Structural Isomers of this compound
The structural characterization of this compound (a decasaccharide) presents a significant analytical challenge due to the existence of multiple structural isomers. As a linear polysaccharide, heparosan is composed of repeating disaccharide units of glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc). For a decasaccharide, isomers can arise from variations in the sequence of these monosaccharides and the configuration of the anomeric linkages, leading to distinct three-dimensional structures. Advanced analytical methodologies are crucial for the differentiation and characterization of these closely related molecules. The primary techniques employed are sophisticated mass spectrometry (MS) methods, often coupled with high-performance liquid chromatography (HPLC) and ion mobility separation.
The differentiation of oligosaccharide isomers is predicated on exploiting subtle physicochemical differences, including shape, charge distribution, and fragmentation patterns upon dissociation. While specific data for heparosan DP10 isomers is not extensively published, the principles are well-established through extensive research on the more complex, sulfated heparan sulfate (HS) and heparin oligosaccharides. nih.govfu-berlin.de These methods are directly applicable to the non-sulfated heparosan backbone.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for the analysis of glycosaminoglycan (GAG) oligosaccharides. researchgate.net The chromatographic step provides initial separation of isomers before they enter the mass spectrometer for detection and further characterization.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating polar molecules like oligosaccharides. The separation is based on the partitioning of the analytes between a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent. While HILIC can separate HS saccharides based on their composition, it often provides limited resolution of positional isomers, necessitating further separation techniques. nih.gov
Reversed-Phase Ion-Pairing (RPIP) HPLC: This method has proven to be a powerful tool for the analysis of GAG oligosaccharides. springernature.com By adding an ion-pairing agent to the mobile phase, the highly polar oligosaccharides can be retained and separated on a non-polar stationary phase (like C18). A key advantage is the use of volatile ion-pairing reagents, which makes the method compatible with subsequent ESI-MS analysis. This technique has been successfully used to characterize heparosan oligosaccharides of sizes up to a tetracontasaccharide (DP40) with high resolution in a single run. researchgate.net
Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS has emerged as a powerful technique for the gas-phase separation of isomers that may not be resolved by chromatography alone. nih.gov In an ion mobility spectrometer, ions are propelled through a gas-filled drift tube by a weak electric field. Their velocity depends on their charge, mass, and, crucially for isomer differentiation, their three-dimensional shape, which is expressed as a rotationally averaged collision cross-section (CCS). More compact isomers will travel faster and have smaller CCS values than more extended isomers of the same mass. nih.gov
The combination of liquid chromatography with ion mobility and mass spectrometry (LC-IM-MS) provides a multidimensional separation that significantly enhances the ability to resolve and identify individual isomers within a complex mixture. nih.gov Recent advancements, such as cyclic ion mobility mass spectrometry (cIM-MS), further increase the resolving power by allowing for multiple passes through the ion mobility cell, effectively lengthening the separation path to resolve even very similar structures. nih.gov
The table below illustrates how IM-MS could be used to differentiate hypothetical heparosan DP10 isomers based on their collision cross-section values.
| Hypothetical Heparosan DP10 Isomer | Proposed Structural Difference | Expected Collision Cross-Section (CCS) Profile |
| Isomer A | Linear, extended conformation | Larger CCS value |
| Isomer B | More compact, folded conformation | Smaller CCS value |
This table is illustrative. Actual CCS values would need to be determined experimentally.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is indispensable for obtaining detailed structural information. In an MS/MS experiment, a specific isomer (precursor ion), often separated by LC and/or IM, is selected and then fragmented through collision-induced dissociation (CID) or other dissociation techniques like electron detachment dissociation (EDD). scispace.com The resulting fragment ions (product ions) are then analyzed.
Structural isomers of heparosan DP10 will produce distinct fragmentation patterns. Differences in the glycosidic linkage positions or monosaccharide sequence will influence which bonds break and the relative abundance of the resulting product ions. For example, the fragmentation of a 1→4 linkage may yield a different product ion spectrum compared to a 1→3 linkage. Analysis of these unique MS/MS spectra allows for the unambiguous identification of each isomer. scispace.com
The research findings on the differentiation of GAG isomers using these advanced techniques are summarized in the table below.
| Analytical Technique | Principle of Isomer Differentiation | Research Findings and Applications |
| LC-MS (HILIC, RPIP) | Differential partitioning between stationary and mobile phases based on polarity and interaction with ion-pairing agents. | RPIP-HPLC coupled to ESI-MS enables high-resolution separation of heparosan oligosaccharides up to DP40. researchgate.net HILIC provides separation based on composition but may have limited resolution for positional isomers. nih.gov |
| IM-MS | Separation in the gas phase based on differences in size, shape, and charge (Collision Cross-Section). | IM-MS can resolve GAG oligosaccharide structural isomers that have distinct shapes in the gas phase. scispace.com The combination with LC enhances separation, and cyclic IM-MS offers even higher resolving power. nih.gov |
| Tandem MS (MS/MS) | Generation of unique fragment ion patterns (fingerprints) upon dissociation of precursor ions. | Different isomers produce distinct product ion abundances upon fragmentation, allowing for their differentiation. Techniques like EDD are particularly promising for sequencing GAGs as they can distinguish uronic acid epimers. scispace.com |
The synergistic use of these methodologies—chromatographic separation, ion mobility separation, and tandem mass spectrometry—provides a comprehensive workflow for the advanced quantification and purity assessment of this compound by enabling the differentiation of its structural isomers.
Research Applications and Future Directions for Heparosan Derived Oligosaccharide Dp10
Heparosan-derived Oligosaccharide DP10 as Biochemical Probes
This compound, a decasaccharide, serves as a crucial, structurally defined tool in glycobiology. As the biosynthetic precursor to heparan sulfate (B86663) (HS) and heparin, its non-sulfated backbone of repeating glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc) units provides an ideal starting material for creating specific biochemical probes. nih.gov These probes are instrumental in dissecting the complex processes of heparan sulfate biosynthesis and the specific interactions between glycosaminoglycans (GAGs) and proteins. nih.gov The production of size-defined heparosan oligosaccharides through enzymatic depolymerization is a critical step in obtaining these precise tools for research. nih.govspringernature.com
Probing Heparan Sulfate Biosynthesis and Modification Enzymes
The biosynthesis of heparan sulfate is a complex, non-template-driven process involving a suite of enzymes that modify the initial heparosan chain. frontiersin.org Heparosan DP10 provides a clean, unmodified substrate to study the activity and specificity of these individual enzymes, such as N-deacetylase/N-sulfotransferases (NDSTs), C5-epimerase, and various O-sulfotransferases (OSTs).
Researchers can utilize DP10 in in vitro assays to:
Determine Enzyme Kinetics: By presenting a homogenous substrate, the kinetic parameters (K_m, V_max) of individual modification enzymes can be accurately determined.
Elucidate Substrate Specificity: It allows for the investigation of how prior modifications influence the action of subsequent enzymes in the biosynthetic pathway. For example, the action of 6-O-sulfotransferase can be studied on a DP10 substrate that has been pre-modified with N-sulfation and epimerization. acs.org
Screen for Inhibitors: Structurally defined substrates like DP10 are essential for high-throughput screening of small molecule inhibitors of HS biosynthetic enzymes, which have therapeutic potential.
The use of well-defined oligosaccharides helps to illuminate the substrate specificities of these enzymes and confirm the sequence of enzymatic reactions in HS biosynthesis. acs.org
Tools for Investigating Glycosaminoglycan-Protein Binding Sites
The biological functions of heparan sulfate are mediated through its interactions with a vast number of proteins, including growth factors, cytokines, and enzymes. frontiersin.orgnih.gov The specific sulfation patterns and chain length of HS dictate these interactions. nih.gov Heparosan DP10, as a non-sulfated backbone, can be chemoenzymatically modified to create a library of defined sulfated structures. These homogenous oligosaccharides are powerful tools for identifying the minimal chain length and specific sulfation motifs required for high-affinity protein binding. frontiersin.orgnih.gov
An emerging, label-free technique for characterizing GAG oligosaccharides and their interactions is nanopore sensing. This method can distinguish between different GAGs of the same size based on their unique structures, such as sulfation patterns, epimers, and osidic linkages. Studies have successfully used aerolysin nanopores to discriminate between non-sulfated heparosan (HN) DP10 and highly sulfated heparin (HP) DP10, as well as other GAGs like hyaluronic acid (HA). The different translocation times and current blockages provide a distinct fingerprint for each molecule.
Interactive Table: Nanopore Translocation Times of DP10 Oligosaccharides
| Oligosaccharide (DP10) | Mean Translocation Time (T_t) (µs) | Key Structural Difference from Heparosan |
| Heparosan (HN) | 71 ± 10 | N/A (Baseline) |
| Hyaluronic Acid (HA) | 237 ± 15 | β-1,3 osidic bond (vs. α-1,4 in HN) |
| Heparin (HP) | Data not specified, but distinct from HN | High degree of N- and O-sulfation |
Data sourced from studies using aerolysin nanopores. The significant difference in translocation time between Heparosan and Hyaluronic Acid highlights the sensitivity of the technique to subtle structural variations like glycosidic linkage.
This single-molecule approach provides high-resolution data on the structural features that govern GAG-protein interactions, a crucial step toward deciphering the HS structural code.
Integration of this compound in Biomaterial Research for Glycobiology Studies
The incorporation of GAGs into biomaterials is a promising strategy for creating scaffolds and surfaces that mimic the native extracellular matrix (ECM) and direct cell behavior. While much research has utilized the larger heparin or heparan sulfate polymers, there is a growing impetus to use well-defined oligosaccharides like heparosan DP10 to achieve more precise control and to conduct mechanistic studies in glycobiology. nih.gov Coating nanoparticles with the heparosan polysaccharide has been shown to reduce serum protein adsorption, demonstrating its potential in creating biocompatible surfaces. nsf.gov By moving from the full polymer to a defined oligosaccharide like DP10, researchers can build "bottom-up" systems to probe specific glycan-mediated events.
Bio-inspired Scaffolds for in vitro Cell Culture and Mechanistic Glycan Research
Bio-inspired scaffolds functionalized with specific GAG oligosaccharides can create highly controlled microenvironments for cell culture. Covalently attaching heparosan DP10 (or its specifically sulfated derivatives) to hydrogels or 3D-printed scaffolds allows for the systematic study of how defined glycan structures influence cell adhesion, proliferation, and differentiation.
These "glyco-decorated" scaffolds can be used to:
Isolate Specific Interactions: Unlike complex ECM extracts, scaffolds presenting a single, defined oligosaccharide structure can isolate the effects of that specific glycan motif on cell behavior.
Study Growth Factor Presentation: Heparan sulfate is known to bind and present growth factors to their receptors. nih.gov Scaffolds functionalized with DP10 derivatives can be used to investigate the precise sulfation patterns required to sequester and present specific growth factors, thereby controlling cell signaling pathways in a localized manner.
Mechanistic Research: They provide a platform to explore the mechanical and biochemical signaling roles of cell-surface proteoglycans by controlling the ligand presented to them from the material surface.
Modulating Cell-Surface Interactions through DP10 Presentation
The surfaces of cells are coated with a dense layer of glycans (the glycocalyx) that mediate countless interactions. Presenting heparosan DP10 on biomaterial surfaces or nanoparticles can modulate how cells interact with these materials. Because heparan sulfate is a key receptor for many viruses and bacteria for host cell entry, these interactions can be inhibited by soluble GAGs or GAG-mimetics. researchgate.net
By functionalizing a surface with DP10, researchers can:
Control Protein Adsorption: The hydrophilic and anionic nature of heparosan can be used to create non-fouling surfaces that resist non-specific protein adsorption, a critical feature for medical implants and biosensors. nsf.gov
Influence Cell Adhesion: By presenting a defined, non-sulfated backbone, these surfaces can serve as a "null" background to study the specific sulfation patterns required for cell adhesion mediated by proteins like fibronectin or selectins.
Probe Pathogen Interactions: Surfaces presenting DP10 could be used as a tool to study the initial, low-affinity binding of pathogens before they engage with more specific, sulfated HS structures on the cell surface.
Emerging Areas and Challenges in this compound Research
The utility of heparosan DP10 as a research tool is expanding, driven by technological advances and a deeper appreciation for the role of glycans in biology. However, significant challenges remain.
Emerging Areas:
Single-Molecule Analysis: As discussed, nanopore sensing is an emerging technology that allows for the label-free, high-resolution analysis of single GAG oligosaccharides. This technique holds the promise of "sequencing" GAGs by identifying individual sugar units and their modifications, which would revolutionize the field.
High-Throughput Screening: The development of glycan microarrays featuring libraries of structurally defined oligosaccharides derived from heparosan DP10 enables the high-throughput screening of protein-GAG interactions. acs.orgnih.gov This allows researchers to rapidly identify the specific binding partners for a given HS structure and to define the structural requirements for those interactions.
Therapeutic Development: While heparin is a widely used anticoagulant, there is significant interest in developing non-anticoagulant HS oligosaccharides for other therapeutic applications. nih.gov Structurally defined molecules derived from DP10 are key candidates for development as anti-inflammatory, anti-cancer, or antiviral agents.
Challenges:
Synthesis and Purification: The primary challenge is the difficulty and cost of producing structurally homogenous GAG oligosaccharides. While enzymatic depolymerization of heparosan is effective, purely synthetic or chemoenzymatic methods to generate large quantities of diverse, specifically sulfated DP10 derivatives are complex and low-yielding. nih.govnih.gov Establishing efficient platforms for synthesizing comprehensive HS libraries remains a major goal in glycoscience. nih.gov
Structural Complexity: The enormous potential for structural diversity (variations in sulfation, epimerization) makes it difficult to establish clear structure-activity relationships. nih.gov Even with a defined DP10 backbone, the number of possible sulfated derivatives is vast.
Analytical Characterization: Detailed structural characterization of GAG oligosaccharides remains a technical challenge. While nanopore sensing is promising, techniques like mass spectrometry and NMR are still required for complete structural elucidation, and these methods require specialized expertise and instrumentation.
Elucidation of Non-Canonical this compound Structures
The precise structural characterization of heparosan-derived oligosaccharides, including the decasaccharide DP10, is fundamental to understanding their biological functions. While the canonical structure of heparosan is a repeating disaccharide of N-acetylglucosamine and glucuronic acid ([−4)-β-D-GlcA-(1→4)-α-D-GlcNAc-(1→]n), the potential for non-canonical variations presents a significant analytical challenge. Advanced methodologies are being developed to detect subtle structural differences that could define the specific bioactivity of these molecules.
One such cutting-edge technique is single-molecule analysis using protein nanopores. This method has demonstrated the capability to distinguish between different glycosaminoglycan (GAG) oligosaccharides with high resolution. In this approach, individual oligosaccharide molecules are driven through a nanoscopic pore, such as aerolysin, by an applied voltage. The passage of each molecule causes a characteristic disruption in the ionic current, creating a unique electrical fingerprint based on its size, charge, and conformation.
Research has shown that this nanopore sensing can effectively differentiate heparosan DP10 from other GAG decasaccharides, such as hyaluronic acid DP10. Although both are non-sulfated polymers, their distinct glycosidic linkages ([α1,4] in heparosan vs. [β1,4] in hyaluronic acid) result in different three-dimensional shapes. These conformational differences lead to measurably distinct translocation times and current blockade levels as they pass through the nanopore. This technique provides a platform for identifying and characterizing heparosan DP10 and offers the potential to detect non-canonical structural variants, such as epimers or alternative linkage patterns, which would otherwise be difficult to identify using bulk analysis methods.
Table 1: Nanopore Analysis Parameters for GAG Oligosaccharide Discrimination
| Parameter | Description | Relevance to DP10 Analysis |
|---|---|---|
| Analyte | Heparosan (HN) and Hyaluronic Acid (HA) dp10 | Allows for direct comparison of structurally similar decasaccharides. |
| Buffer | 4 M Lithium Chloride (LiCl), 25 mM HEPES, 1.0 mM EDTA, pH 7.5 | Creates the necessary ionic conditions for electrophoretic translocation. |
| Applied Voltage | +60 mV | Provides the driving force for moving the negatively charged oligosaccharides through the nanopore. |
| Primary Metric | Translocation Time (Tt) & Blocked Current (Ib) | Differences in these metrics between known standards and test samples can reveal structural variations. |
High-Throughput Screening Platforms for DP10 Interactions with Glycan-Binding Proteins
Understanding the interactions between heparosan DP10 and various glycan-binding proteins (lectins, growth factors, cytokines) is key to unlocking its therapeutic potential. High-throughput screening platforms, particularly glycan microarrays, are powerful tools for this purpose. These platforms allow for the simultaneous screening of a single protein against a large library of immobilized glycans, or vice-versa, to rapidly identify and quantify binding events.
The process involves the chemical or chemoenzymatic synthesis of heparosan DP10 and its structural variants. These defined oligosaccharides are then covalently attached to the surface of a microarray slide. The slide is subsequently incubated with a fluorescently labeled protein of interest. After washing away unbound protein, the array is scanned, and the fluorescence intensity at each spot directly correlates with the binding affinity of the protein for that specific glycan structure.
This technology is invaluable for several reasons:
Speed and Efficiency: It allows for the rapid screening of hundreds of interactions in a single experiment.
Low Sample Consumption: Microarrays require only minute quantities of both the glycan and the protein, which is crucial when working with rare or synthetically complex molecules.
Specificity Profiling: By including various modified forms of DP10 (e.g., with different sulfation patterns, though heparosan is typically non-sulfated), a detailed structure-activity relationship (SAR) can be established. This helps to pinpoint the precise structural motifs required for protein recognition.
For example, a hypothetical screening of heparosan DP10 against a panel of growth factors could reveal specific, high-affinity interactions critical for cell signaling pathways, as illustrated in the hypothetical data table below.
Table 2: Hypothetical High-Throughput Screening Results for Heparosan DP10
| Glycan-Binding Protein | Protein Concentration | Normalized Fluorescence Intensity (Binding Signal) | Inferred Affinity |
|---|---|---|---|
| Fibroblast Growth Factor 2 (FGF2) | 10 µg/mL | 0.15 | Low |
| Hepatocyte Growth Factor (HGF) | 10 µg/mL | 0.89 | High |
| Vascular Endothelial Growth Factor (VEGF) | 10 µg/mL | 0.45 | Moderate |
| Platelet-Derived Growth Factor (PDGF) | 10 µg/mL | 0.08 | Very Low |
Advanced Computational Modeling and Artificial Intelligence in DP10 Glycomics
The complexity and flexibility of oligosaccharides like heparosan DP10 make them challenging subjects for experimental analysis alone. Advanced computational modeling and artificial intelligence (AI) are emerging as indispensable tools to complement laboratory work and accelerate research in DP10 glycomics.
Computational Modeling: Molecular dynamics (MD) simulations provide an atomistic view of heparosan DP10's behavior over time. nih.govnih.govfrontiersin.org By simulating the molecule in a virtual aqueous environment, researchers can:
Predict Conformational Landscapes: Determine the most stable three-dimensional shapes and the flexibility of the DP10 chain. This is crucial as a GAG's shape often dictates its ability to bind to proteins. nih.gov
Simulate Protein-DP10 Interactions: Docking studies and MD simulations can model how heparosan DP10 fits into the binding pocket of a protein. These models can predict binding affinities and identify the key amino acid and sugar residues that form critical hydrogen bonds or electrostatic interactions. nih.govnih.gov
Elucidate Binding Energetics: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can calculate the free energy of binding, offering a quantitative measure of interaction strength that can be used to rank potential protein partners. nih.gov
Artificial Intelligence and Machine Learning: AI is revolutionizing the analysis of the large, complex datasets generated in glycomics. nih.govnih.gov For heparosan DP10, AI can be applied to:
Analyze High-Throughput Screening Data: Machine learning algorithms, such as Random Forest classifiers, can analyze microarray data to build predictive Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can identify subtle structural features within a library of DP10 variants that confer high binding affinity and even predict the affinity of new, unsynthesized structures, thereby guiding future synthetic efforts. nih.gov
Interpret Analytical Data: AI can be trained to recognize patterns in complex analytical data, such as from mass spectrometry or nanopore sequencing. nih.govresearchgate.net A machine learning model could potentially learn the distinct electrical signatures of canonical vs. non-canonical DP10 structures, enabling automated and high-throughput structural elucidation.
Predict Glycan Function: By integrating diverse datasets (glycomics, proteomics, transcriptomics), AI models can begin to uncover correlations between the presence of specific heparosan structures and cellular or disease states, generating new hypotheses for targeted experimental validation. nih.govdrugtargetreview.com
Together, these computational approaches provide powerful predictive capabilities that can rationalize experimental findings, guide hypothesis-driven research, and ultimately accelerate the development of heparosan DP10-based applications.
Q & A
Q. What methodologies are recommended for structural characterization of heparosan-derived DP10 oligosaccharides?
Structural elucidation of DP10 requires a combination of analytical techniques. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is critical for determining molecular weight and degree of polymerization (DP). For example, MALDI-TOF-MS analysis of β-glucooligosaccharides identified DP10 at m/z 1,499.1, correlating with its molecular formula . Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming glycosidic linkages, as demonstrated in studies of structurally analogous oligosaccharides . High-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection can resolve DP-specific profiles, as seen in enzymatic digestion assays .
Q. How is heparosan-derived DP10 synthesized enzymatically?
DP10 is typically produced via controlled enzymatic depolymerization of heparosan, a bacterial polysaccharide, using recombinant heparinases or lyases. Engineered bacterial strains (e.g., Escherichia coli K5) are fermented to produce heparosan, which is then degraded using heparitinase I to generate oligosaccharides of defined DP. Reaction conditions (pH, temperature, and enzyme-to-substrate ratio) must be optimized to favor DP10 formation, as random endolytic cleavage can yield intermediates like DP14 or DP16 . Post-synthesis, purification involves size-exclusion chromatography or ultrafiltration to isolate DP10 .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in DP10’s role in fibroblast growth factor (FGF) binding?
Studies show FGF-9 binds heparosan-derived DP10 with higher affinity than shorter oligosaccharides (e.g., DP2–DP8), reaching maximal binding at DP10 . However, FGF-7 exhibits no binding beyond DP8. To address such discrepancies, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) should quantify binding kinetics, while competitive inhibition assays using sulfated DP10 derivatives can clarify structure-activity relationships. Mutagenesis of FGF receptor binding domains may further elucidate DP10’s specificity .
Q. How do substrate requirements for glycosaminoglycan-modifying enzymes influence DP10 utilization?
The Bacteroides thetaiotaomicron enzyme BtCDH preferentially cleaves chondroitin sulfate (CS) oligosaccharides with DP ≥10, as shown by HPAEC profiling of DP10 digestion products . For heparosan-derived DP10, analogous assays with heparan sulfate sulfotransferases (e.g., 3-OST-1) require prior desulfation or labeling (e.g., 2-AMAC tagging) to track enzymatic modifications . Substrate specificity can be validated using knockout bacterial strains or enzyme inhibitors.
Q. What strategies optimize DP10’s use in plant secondary metabolite elicitation studies?
In Dioscorea zingiberensis cultures, DP10 enhances diosgenin accumulation at 6–8 mg/L, with optimal harvest at 36 days post-elicitation . Experimental designs should include dose-response curves (e.g., 4–8 mg/L) and time-course analyses (e.g., 30–39 days). Quantify diosgenin via HPLC-UV and validate using LC-MS. Control for oligosaccharide stability by monitoring DP10 degradation in culture media .
Q. How is DP10 modified for immunological studies?
DP10 conjugated to CRM197 (a carrier protein) elicits robust immune responses in murine models. Conjugation via reductive amination requires activation of DP10’s reducing end, followed by linkage to CRM197 lysine residues. Immunogenicity is assessed through ELISA for IgG titers and opsonophagocytic assays to measure functional antibody activity .
Methodological Considerations
Q. What analytical challenges arise in tracking DP10 during enzymatic degradation?
Heparitinase I generates DP10 as an intermediate during heparosan depolymerization, but LC-MS may show overlapping peaks for DP10 and DP12 due to similar retention times . To mitigate this, use ion-pair reversed-phase chromatography with mass spectrometry (IPRP-LC/MS) for enhanced resolution . Quantify intermediates via extracted ion chromatograms (EICs) and validate with synthetic DP10 standards .
Q. How does DP10 compare to other DPs in structural biology studies?
DP10’s length (≈4 nm) enables crystallization for X-ray diffraction studies of protein-oligosaccharide complexes. For example, DP10’s interaction with EXTL3, a heparan sulfate polymerase, was resolved at 2.8 Å using DP10 with a non-reducing-terminal Δ-4,5-unsaturated uronic acid . Compare this to shorter DPs (e.g., DP4) to map binding site occupancy via differential scanning fluorimetry (DSF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
